molecular formula C17H13ClN2O3 B2397968 N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-44-0

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2397968
CAS No.: 941923-44-0
M. Wt: 328.75
InChI Key: WZCVMSJNKWZLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound offered for research purposes. It features the privileged 4-hydroxy-1,2-dihydro-2-oxoquinoline scaffold, a structure recognized for its diverse biological potential and presence in various investigational agents . Compounds based on this core structure have been studied for a wide range of applications, including anti-inflammatory activity through the inhibition of proinflammatory cytokines like TNF-α and IL-6 , and as inhibitors of lipoxygenase (LOX) enzymes . Furthermore, this structural class has been explored for immunomodulatory properties and as activators of the aryl hydrocarbon receptor (AhR) . The 4-hydroxyquinoline-3-carboxamide motif is also a key feature in several drug candidates, such as Tasquinimod, which has been investigated for its antiangiogenic and antitumor properties . Researchers can utilize this compound to explore its mechanism of action and potential in these and other therapeutic areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-9-6-7-10(18)8-13(9)20-17(23)14-15(21)11-4-2-3-5-12(11)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCVMSJNKWZLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-2-methylaniline, which is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antibacterial Applications

Quinoline derivatives, including N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, have been extensively studied for their antibacterial properties. These compounds act primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Case Study: Inhibition of E. coli

Research has shown that derivatives of this compound exhibit potent activity against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. For instance, a study demonstrated that certain quinoline derivatives could inhibit cell growth in these bacteria with minimal resistance development observed in efflux-deficient strains .

CompoundTarget BacteriaMIC (µg/mL)Observations
Compound 4E. coli0.5Effective against resistant strains
Compound 5K. pneumoniae1.0Comparable to existing antibiotics

Antiviral Applications

This compound has shown potential as an antiviral agent, particularly against Hepatitis B Virus (HBV).

Case Study: Inhibition of HBV Replication

In vitro studies revealed that derivatives of 4-hydroxyquinoline demonstrated significant inhibition of HBV replication at concentrations as low as 10 µM. Molecular docking simulations suggested that these compounds interact effectively with viral proteins involved in replication .

CompoundVirus TypeIC50 (µM)Mechanism of Action
Compound AHBV10Inhibits viral polymerase
Compound BHBV8Disrupts viral entry

Anticancer Applications

The anticancer potential of this compound is attributed to its ability to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study highlighted that quinoline derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involves the downregulation of c-Myc target genes essential for cell cycle progression .

CompoundCancer TypeTumor Reduction (%)Pathway Targeted
Compound CBreast Cancer70%c-Myc pathway
Compound DLung Cancer65%Apoptosis induction

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications and Pharmacological Activity

The analgesic activity of 4-hydroxyquinolin-2-one derivatives is influenced by substituents on the quinoline core and the carboxamide side chain. Key analogs and their properties are summarized below:

Compound Name Substituents/Modifications Analgesic Activity (ED₅₀ or % inhibition) Toxicity/Notes Reference
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-pyridylmethyl; 6,7-dimethoxy 75.3% writhing inhibition (20 mg/kg) Non-ulcerogenic at therapeutic doses; low toxicity; recommended for preclinical trials
N-(5-chloropyridin-2-yl)-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide (IV, R = 5-Cl) 5-chloropyridin-2-yl; benzothiazine core Most potent in series Assumed nicotinic acetylcholine receptor agonism; structural similarity to quinoline derivatives
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (16) Hexahydroquinoline core; 3-pyridylmethyl Highest potency in group Polymorphism issues; complicates formulation
N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide 1-phenyl; 5-chloro-2-methylphenyl Data not explicitly provided Structural analog with phenyl substitution at position 1

Key Observations:

  • Methoxy Groups: The introduction of 6,7-dimethoxy groups (as in the 3-pyridylmethyl analog) enhances analgesic activity, achieving 75.3% inhibition of acetic acid-induced writhing in mice at 20 mg/kg . However, substituents on the quinoline ring generally exhibit a weaker influence on activity compared to the carboxamide side chain .
  • Halogen Substitution : The 5-chloro group in the phenyl or pyridyl moiety (e.g., in IV, R = 5-Cl) correlates with heightened analgesic potency, likely due to improved receptor binding or metabolic stability .
  • Core Modifications: Hexahydroquinoline derivatives (e.g., compound 16) show increased potency but face challenges like polymorphism, which affects reproducibility in pharmacological studies .

Structural Flexibility and Patent Considerations

Structural flexibility in this class is exemplified by substitutions such as allyl (), hexyl (), or phenyl () groups at position 1 of the quinoline core. However, prior patent claims for certain analogs (e.g., amides 14k–r) as antitubercular agents may limit their repurposing as analgesics . This underscores the importance of novel substitutions, such as the 5-chloro-2-methylphenyl group, to circumvent existing intellectual property barriers.

Biological Activity

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, a derivative of the quinoline family, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxamide functional group and a chloro-substituted aromatic ring. Its structure can be represented as follows:

N 5 chloro 2 methylphenyl 4 hydroxy 2 oxo 1 2 dihydroquinoline 3 carboxamide\text{N 5 chloro 2 methylphenyl 4 hydroxy 2 oxo 1 2 dihydroquinoline 3 carboxamide}

Antimicrobial Activity

Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µM)Activity Type
13c6.55Antitubercular
13d7.11Antitubercular
Ethambutol4.89Antitubercular

These results indicate that this compound may exhibit similar or enhanced activity compared to established drugs like ethambutol .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound's structural features suggest it may interact with various cellular pathways involved in cancer progression. For example, derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values indicating significant cytotoxicity at low concentrations:

Cell LineIC50 (µM)Reference
MCF-7< 50
HepG2< 60

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties. A study focusing on the inhibition of HIV replication indicated that certain derivatives could block integrase activity, although the specific compound this compound requires further investigation to confirm its efficacy against viral targets .

Case Studies and Research Findings

  • Antiviral Study : A series of quinoline derivatives were tested for antiviral activity against HIV. The study revealed that while some compounds showed moderate activity, none achieved significant inhibition at concentrations below 100 µM . Further research is needed to explore modifications to enhance efficacy.
  • Antimicrobial Evaluation : A comparative study of various quinoline derivatives highlighted the importance of substituents on the aromatic rings in enhancing antimicrobial activity. The presence of electron-withdrawing groups significantly improved the effectiveness against resistant bacterial strains .
  • Cytotoxicity Assessment : In vitro assays assessed the cytotoxicity of several derivatives against human cell lines. The results indicated that many compounds maintained a favorable selectivity index, suggesting low toxicity to normal cells while effectively targeting malignant cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step route:

Cyclization : Formation of the quinoline core via acid-catalyzed cyclization of substituted anilines.

Amide Coupling : Reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 5-chloro-2-methylaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

  • Key Considerations : Optimize reaction temperature (70–90°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxy group .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., chloro, methyl, hydroxy) via chemical shifts (e.g., δ 12.1 ppm for 4-OH) .
  • Elemental Analysis : Validate empirical formula (C₁₈H₁₄ClN₂O₃) with ≤0.3% deviation .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 345.0643 .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Methodological Answer :

  • In Vitro : Antimicrobial assays (e.g., broth microdilution against S. aureus), antioxidant activity via DPPH radical scavenging .
  • In Vivo : Acute toxicity testing in rodents (OECD 423) to establish safe dosing ranges before efficacy studies .

Advanced Research Questions

Q. How does polymorphism impact the biological activity of this compound, and how can polymorphs be characterized?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. acetone) to isolate α- and β-forms .
  • Characterization :
  • PXRD : Differentiate crystal forms via distinct diffraction patterns (e.g., α-form peaks at 2θ = 12.4°, 15.7°) .
  • DSC : Identify thermal events (e.g., β-form melts at 198°C vs. α-form at 205°C) .
  • Bioactivity : Test polymorphs in the acetic acid writhing model (mice, 20 mg/kg oral dose). α-Form showed 62% pain inhibition vs. 38% for β-form .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Methodological Answer :

  • Standardized Assays : Use the shake-flask method (pH 7.4 PBS, 25°C) with HPLC quantification .
  • Variable Control : Account for polymorphic form (β-form solubility: 0.12 mg/mL vs. α-form: 0.08 mg/mL) and residual solvents (e.g., DMSO increases apparent solubility) .

Q. How can structure-activity relationships (SAR) guide the optimization of its analgesic properties?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 5-Cl with F or CH₃) and test in vivo .
  • Key Findings :
  • 4-Hydroxy Group : Critical for H-bonding with COX-2 (molecular docking ΔG = -9.2 kcal/mol) .
  • Chlorophenyl Moiety : Enhances lipophilicity (logP = 3.1), improving blood-brain barrier penetration .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing in vivo analgesic efficacy data?

  • Methodological Answer :

  • Parametric Tests : Use Student’s t-test for pairwise comparisons (e.g., α-form vs. control).
  • Dose-Response : Fit data to a sigmoidal Emax model (GraphPad Prism) to calculate ED₅₀ .
  • Example : α-Form ED₅₀ = 12.5 mg/kg (95% CI: 10.1–14.9) vs. diclofenac ED₅₀ = 8.7 mg/kg .

Q. How can crystallographic data improve formulation strategies for this compound?

  • Methodological Answer :

  • Hirshfeld Analysis : Identify intermolecular interactions (e.g., O–H···O hydrogen bonds) to predict stability .
  • Co-Crystallization : Screen with succinic acid to enhance solubility while retaining α-form activity .

Comparative Analysis Table

Property N-(5-chloro-2-methylphenyl) Derivative N-(3-pyridylmethyl) Analog 4-Hydroxyquinoline
Bioactivity (Analgesic) 62% inhibition (α-form, 20 mg/kg) 55% inhibition 22% inhibition
Solubility (mg/mL) 0.08 (α), 0.12 (β) 0.05 1.2
logP 3.1 2.8 1.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.